molecular formula C19H20N6O2 B2513168 7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919008-41-6

7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B2513168
CAS No.: 919008-41-6
M. Wt: 364.409
InChI Key: AIRNPWTTXFUAPB-JXMROGBWSA-N
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Description

7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic compound with potential applications in various scientific fields. It belongs to the class of triazino[3,4-f]purines, which have garnered interest for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction involving:

  • Starting with the preparation of a purine scaffold.

  • Introducing cinnamyl and methyl groups via substitution reactions.

  • The reaction conditions typically involve controlled temperatures, catalysts, and specific solvents to ensure the desired product is obtained with high yield.

Industrial Production Methods

For large-scale production:

  • Optimizing the reaction parameters, such as temperature and pressure.

  • Using continuous flow reactors for scalability.

  • Ensuring the availability of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes:

  • Oxidation: : Transforming to various oxidized derivatives.

  • Reduction: : Producing reduced forms under specific conditions.

  • Substitution: : Reacting with nucleophiles or electrophiles to form substituted derivatives.

Common Reagents and Conditions

  • Oxidizing agents such as potassium permanganate.

  • Reducing agents like sodium borohydride.

  • Substitution reactions using halogenating agents and nucleophiles.

Major Products

  • Oxidized derivatives with modified functional groups.

  • Reduced forms maintaining the core structure.

  • Substituted compounds with diverse functionalities.

Scientific Research Applications

In Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Investigating reaction mechanisms and pathways.

In Biology

  • Potential as a lead compound for drug development.

  • Studied for its interaction with biological macromolecules.

In Medicine

  • Exploring its role as an anti-inflammatory or anticancer agent.

  • Assessing its pharmacokinetic and pharmacodynamic properties.

In Industry

  • Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects by:

  • Interacting with specific molecular targets such as enzymes or receptors.

  • Modulating biochemical pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Compared to other triazino[3,4-f]purines:

  • Unique Structure: : The presence of cinnamyl and multiple methyl groups.

  • Enhanced Activity: : Potentially higher biological activity due to structural modifications.

  • Similar Compounds: : Other triazino[3,4-f]purines like 1,3-dimethyl-7-cinnamyl triazino[3,4-f]purine.

Properties

IUPAC Name

1,3,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-13-12-25-15-16(20-18(25)23(3)21-13)22(2)19(27)24(17(15)26)11-7-10-14-8-5-4-6-9-14/h4-10H,11-12H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRNPWTTXFUAPB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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